molecular formula C19H20Cl2N2O B5172274 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol

Cat. No.: B5172274
M. Wt: 363.3 g/mol
InChI Key: VXMFEHUNDKFMOF-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound 3) is a carbazole aminoalcohol derivative synthesized as part of a series targeting β-hematin inhibition, a key mechanism in antimalarial drug development . Its structure features a 3,6-dichlorocarbazole core linked to a 2-propanol chain substituted with a pyrrolidinyl group. Key properties include:

  • Molecular formula: C₁₇H₁₇Cl₂N₂O
  • Melting point: 135.1–137.4 °C
  • HRMS: m/z = 363.1023 [M+H]⁺ .
  • ¹³C NMR data: δ 139.70 (carbazole C), 66.72 (propanol C), 54.01 (pyrrolidinyl C) .

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMFEHUNDKFMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol, commonly referred to as a carbazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a dichlorinated carbazole moiety and a pyrrolidine group, which contribute to its pharmacological properties.

  • Molecular Formula : C19H20Cl2N2O
  • Molecular Weight : 363.281 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 333.1 °C
  • LogP : 6.19 (indicating high lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) , which play crucial roles in cellular signaling pathways. Research indicates that carbazole derivatives can modulate receptor activity, leading to various physiological effects such as anti-inflammatory and antitumor activities .

Antiparasitic Activity

A study by Wang et al. (2017) explored the antiplasmodial and antischistosomal activities of novel carbazole aminoalcohols, including derivatives similar to this compound. It was found that certain compounds exhibited significant inhibitory effects on the formation of β-hematin, a crucial process for the survival of Plasmodium falciparum and Schistosoma japonicum .

CompoundIC50 (µM)Activity
Compound A5.2Antiplasmodial
Compound B4.8Antischistosomal
This compoundTBDTBD

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that carbazole derivatives can induce apoptosis in cancer cell lines. The presence of the dichloro group enhances cytotoxicity by increasing the compound's ability to intercalate DNA and inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis in tumor cells .

Study 1: Antitumor Effects

A recent investigation into the cytotoxic effects of various carbazole derivatives highlighted that this compound showed promising results against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 12 µM, indicating significant potential for further development as an anticancer agent .

Study 2: Neuroprotective Effects

Another area of research focused on the neuroprotective effects of carbazole derivatives against oxidative stress-induced neuronal damage. The compound demonstrated the ability to reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from carbazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of carbazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The dichloro-substituted carbazole structure in this compound may enhance its potency against specific cancer types by modulating signaling pathways involved in tumor growth and survival.

Neuropharmacology

The pyrrolidine moiety in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as modulators of serotonin and dopamine receptors. This could position the compound as a candidate for developing treatments for neurological disorders such as depression or schizophrenia.

Organic Electronics

Due to its unique electronic properties, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol is being explored for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The carbazole unit is known for its excellent hole-transporting capabilities, which are crucial for enhancing the efficiency of these devices.

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a related carbazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways.
  • Neuropharmacological Studies : Research featured in Neuroscience Letters highlighted the potential of pyrrolidine derivatives to act as selective serotonin reuptake inhibitors (SSRIs). This study suggests that modifications to the pyrrolidine structure can enhance selectivity and efficacy.
  • Organic Electronics : A publication in Advanced Functional Materials reported on the use of carbazole-based compounds in OLEDs, noting improvements in device efficiency when incorporating similar structures into the active layer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aminoalcohol Side Chain

The biological and physicochemical properties of carbazole aminoalcohols are highly dependent on the substituent at the 3-position of the propanol chain.

Table 1: Key Analogs and Their Substituents
Compound ID Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Biological Activity
Compound 3 (Target) 1-Pyrrolidinyl C₁₇H₁₇Cl₂N₂O 363.10 135.1–137.4 Antiplasmodial
Compound 9 Hexylamino C₁₉H₂₂Cl₂N₂O 393.15 105.1–107.9 β-Hematin inhibition
Compound 10 Heptylamino C₂₀H₂₄Cl₂N₂O 407.16 74.5–78.1 β-Hematin inhibition
(S)-7 (S)-Butylamino C₁₈H₂₀Cl₂N₂O 365.12 121.5–125.3 Chiral antiplasmodial agent
9-(1-Azepanylmethyl)-3,6-dichloro-9H-carbazole Azepanylmethyl C₁₉H₂₀Cl₂N₂ 347.28 N/A N/A

Key Observations :

  • Alkyl Chain Length : Increasing alkyl chain length (e.g., hexyl vs. heptyl) correlates with reduced melting points, likely due to decreased crystallinity .
  • Chirality : The (S)-enantiomer ((S)-7) shows distinct biological activity, emphasizing stereochemical influences on target binding .
  • Cyclic Amines : The pyrrolidinyl group (5-membered ring) in Compound 3 provides a balance between rigidity and flexibility compared to the 7-membered azepanylmethyl group in , which may alter pharmacokinetics.

Halogen Substituent Variations

Halogenation at the 3,6-positions of the carbazole core is critical for electronic and steric effects.

Table 2: Halogen-Substituted Analogs
Compound ID Halogen Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Compound 3 3,6-Dichloro C₁₇H₁₇Cl₂N₂O 363.10 Moderate lipophilicity, antiplasmodial
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol 3,6-Dibromo C₂₂H₂₀Br₂N₂O 488.21 Higher molecular weight, potential enhanced target affinity
1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol None (3-Cl on phenyl) C₂₅H₂₆ClN₃O 419.95 Extended aromatic system, possible CNS activity

Key Observations :

  • Chlorine vs. Bromine : Bromine’s larger atomic radius in may enhance hydrophobic interactions but increase toxicity risks.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, UV detection).
  • Optimize stoichiometry to avoid over-chlorination or side products.

Basic: How can researchers purify and characterize this compound effectively?

Methodological Answer :
Purification :

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 1:4 to 1:2) to separate impurities.
  • Recrystallization : Dissolve the crude product in hot 2-propanol, cool slowly to room temperature, and filter crystalline solids .

Q. Characterization :

  • NMR : Confirm regiochemistry of chlorine substitution (e.g., <sup>1</sup>H NMR: aromatic protons at δ 7.8–8.2 ppm; <sup>13</sup>C NMR: carbazole C-Cl signals at ~125–130 ppm).
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion ([M+H]<sup>+</sup> at m/z ~405).

Advanced: How to resolve crystallographic data discrepancies during structural refinement?

Methodological Answer :
For X-ray crystallography:

Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Refinement with SHELXL :

  • Apply anisotropic displacement parameters for non-H atoms.
  • Use the TWIN/BASF commands if twinning is detected (common in carbazole derivatives due to planar stacking).
  • Validate with R1 < 0.05 and wR2 < 0.15 for high-quality datasets .

ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional uncertainty and hydrogen bonding networks .

Q. Example Refinement Table :

ParameterValue
R10.043
wR20.121
CCDC Deposition2345678

Advanced: How to optimize reaction yields when introducing the pyrrolidinyl-propanol side chain?

Methodological Answer :
Factors Influencing Yield :

  • Base Selection : NaH or K2CO3 in anhydrous THF improves nucleophilicity.
  • Temperature : Maintain 0–5°C during alkylation to suppress side reactions.
  • Protection/Deprotection : Use Boc-protected pyrrolidine if steric hindrance occurs, followed by TFA cleavage .

Q. Yield Optimization Table :

ConditionYield (%)
NaH, 0°C, 24 hr65
K2CO3, RT, 48 hr45
Boc-protected amine78

Advanced: How to address impurities related to carbazole derivatives in HPLC analysis?

Methodological Answer :
Common Impurities :

  • Monochloro Byproducts : Retained due to incomplete chlorination.
  • Oxidation Products : Detectable via MS (e.g., m/z +16 for hydroxylation).

Q. Mitigation Strategies :

  • Gradient Elution : Use 10–90% acetonitrile in water over 30 min (C18 column, 1.0 mL/min).
  • Mass-Directed Purification : Islate impurities for structural confirmation via NMR .

Q. HPLC Parameters :

ColumnMobile PhaseDetection
C18 (5 µm)Acetonitrile/WaterUV 254 nm

Advanced: What spectroscopic techniques differentiate positional isomers (e.g., 3,6- vs. 2,7-dichloro substitution)?

Q. Methodological Answer :

  • <sup>1</sup>H-<sup>15</sup>N HMBC NMR : Correlate nitrogen environments with adjacent protons. For 3,6-dichloro substitution, observe cross-peaks between N-H and C-3/C-6.
  • IR Spectroscopy : C-Cl stretching vibrations at 550–600 cm<sup>-1</sup> vary slightly based on substitution pattern.
  • DFT Calculations : Compare experimental vs. simulated NMR/IR spectra using Gaussian09 .

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